molecular formula C12H14Cl2O3 B14021804 Tert-butyl 3,5-dichloro-4-methoxybenzoate

Tert-butyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B14021804
M. Wt: 277.14 g/mol
InChI Key: BRVPGHLTFXNPPB-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.15 g/mol . This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups attached to a benzoate core. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include 3,5-dichloro-4-methoxybenzaldehyde or 3,5-dichloro-4-methoxybenzoic acid.

    Reduction: Products include tert-butyl 3,5-dichloro-4-methoxybenzyl alcohol.

Scientific Research Applications

Tert-butyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,5-dichloro-4-hydroxybenzoate
  • Tert-butyl 3,5-dichloro-4-aminobenzoate
  • Tert-butyl 3,5-dichloro-4-nitrobenzoate

Uniqueness

Tert-butyl 3,5-dichloro-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl 3,5-dichloro-4-methoxybenzoate

InChI

InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)9(14)6-7/h5-6H,1-4H3

InChI Key

BRVPGHLTFXNPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl

Origin of Product

United States

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